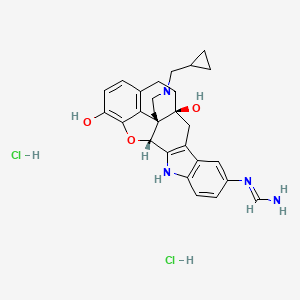

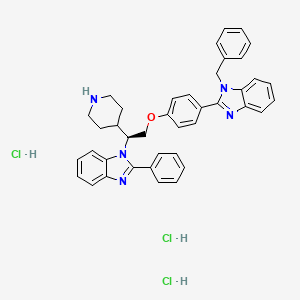

GNTI dihydrochloride

Übersicht

Beschreibung

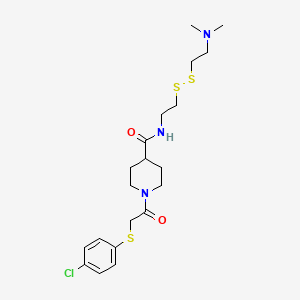

GNTI dihydrochloride is a selective κ/δ opioid heterodimer receptor agonist . It has no effect on opioid receptor homodimers . It displays tissue-specific analgesic effects in vitro .

Physical And Chemical Properties Analysis

GNTI dihydrochloride has a molecular weight of 544.48 . It is soluble to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen

Inhibition of Psychosis-like Symptoms : GNTI dihydrochloride effectively inhibits MK-801-induced hyperlocomotion and stereotypy in mice, suggesting its potential involvement in modulating psychotic symptoms of schizophrenia. This points to its utility in exploring the kappa opioid receptor function in vivo (Qi et al., 2006).

Opioid Receptor Antagonist Potency : GNTI dihydrochloride is reported to have significant potency and selectivity as a kappa-opioid receptor antagonist. It exhibits greater antagonist potency and selectivity than norbinaltorphimine, another kappa-opioid receptor antagonist, in smooth muscle preparations. This makes it a potentially valuable tool for opioid research (JonesRobert & Portoghese, 2000).

Analgesic Effectiveness and Opioid Receptor Heterodimers : Research shows that the opioid agonist ligand 6'-guanidinonaltrindole, related to GNTI, selectively activates only opioid receptor heterodimers but not homomers. Its analgesic effectiveness in vivo indicates the functional relevance of opioid receptor heterodimers. This highlights the potential of targeting opioid heterodimers for designing analgesic drugs with reduced side effects (Waldhoer et al., 2005).

Schedule-Controlled Behavior in Monkeys : In a study involving rhesus monkeys, GNTI dihydrochloride showed potent and selective kappa antagonist effects with a slow onset and long duration of action. This suggests its utility in studying kappa receptor-mediated processes (Negus et al., 2002).

Prevention of Compulsive Scratching : Nalfurafine, a kappa opioid agonist, inhibits compulsive scratching in mice elicited by GNTI dihydrochloride. This indicates the involvement of the kappa opioid system in the pathogenesis of itch and the potential of nalfurafine as an antipruritic in conditions involving itch (Inan et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3.2ClH/c28-13-29-16-4-5-19-17(10-16)18-11-27(33)21-9-15-3-6-20(32)24-22(15)26(27,25(34-24)23(18)30-19)7-8-31(21)12-14-1-2-14;;/h3-6,10,13-14,21,25,30,32-33H,1-2,7-9,11-12H2,(H2,28,29);2*1H/t21?,25-,26-,27+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPIMNXJPMPQHK-CVVXFVLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)

![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)